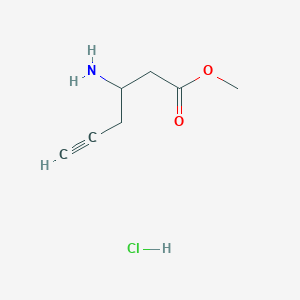

Methyl 3-aminohex-5-ynoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

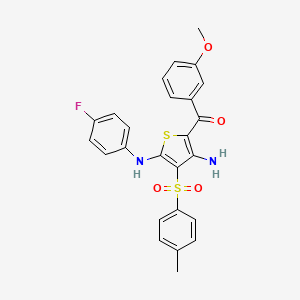

“Methyl 3-aminohex-5-ynoate hydrochloride” is a chemical compound with the CAS Number: 2375259-05-3 . It has a molecular weight of 177.63 . The IUPAC name for this compound is “methyl 3-aminohex-5-ynoate hydrochloride” and its Inchi Code is 1S/C7H11NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h1,6H,4-5,8H2,2H3;1H .

Molecular Structure Analysis

The molecular structure of “Methyl 3-aminohex-5-ynoate hydrochloride” can be represented by the linear formula C7H11NO2 . This indicates that the molecule consists of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 3-aminohex-5-ynoate hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique

Synthesis and Biochemical Applications

Synthetic Chemistry : Compounds similar to Methyl 3-aminohex-5-ynoate hydrochloride are often used in the synthesis of complex molecules. For instance, the study of regio- and stereoselective synthesis of methyl α-L-ristosaminide hydrochloride demonstrates the utility of acetylenic and amino functional groups in synthesizing biologically active glycosides (Bongini et al., 1983).

Medicinal Chemistry : Acetylenic amino acids, as reported in the characterization of amino acids from Euphoria longan, highlight the potential for incorporating acetylenic bonds into bioactive molecules (Sung et al., 1969).

Biochemical Studies : The enzyme-induced inactivation of transaminases by acetylenic analogs, such as 4-aminohex-5-ynoic acid, illustrates the biochemical relevance of acetylenic compounds in studying enzyme mechanisms and potential therapeutic applications (John et al., 1979).

Biocatalysis : The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid by a newly isolated Methylobacterium Y1-6 demonstrates the use of microbial strains in the stereoselective synthesis of pharmaceutical intermediates, which could be applied to the synthesis of derivatives of Methyl 3-aminohex-5-ynoate hydrochloride (Li et al., 2013).

Safety and Hazards

“Methyl 3-aminohex-5-ynoate hydrochloride” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propriétés

IUPAC Name |

methyl 3-aminohex-5-ynoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h1,6H,4-5,8H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGJKCKPDJFOBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC#C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-aminohex-5-ynoate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2894384.png)

![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2894389.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride](/img/no-structure.png)